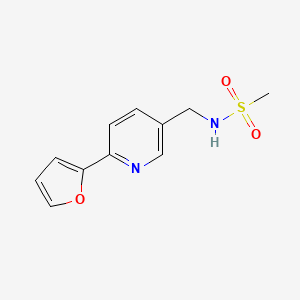

N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-17(14,15)13-8-9-4-5-10(12-7-9)11-3-2-6-16-11/h2-7,13H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPFCVDQRFOTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CN=C(C=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Formation of the pyridine ring: This is often synthesized via a condensation reaction.

Linking the furan and pyridine rings: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to form the desired biaryl structure.

Introduction of the methanesulfonamide group: This is typically done through a sulfonation reaction using methanesulfonyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Block : N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions, including coupling and substitution reactions.

-

Biology :

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic pathways, potentially enhancing the efficacy of prodrugs and other therapeutic agents.

- Receptor Modulation : Research indicates that it may modulate receptor activity, influencing various biological processes and pathways.

-

Medicine :

- Therapeutic Effects : this compound is being explored for its therapeutic effects against diseases such as tuberculosis. Its ability to inhibit specific enzymes could contribute to its effectiveness in treating bacterial infections.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

-

Industry :

- Material Development : The compound's unique properties make it suitable for developing new materials and chemical processes in industrial applications.

Research Findings and Case Studies

-

Enzyme Inhibition Studies :

- In vitro studies have shown that this compound effectively inhibits enzymes critical for drug metabolism. This enhances the hydroxylation rates of prodrugs like cyclophosphamide, potentially increasing their therapeutic efficacy.

-

Antimicrobial Activity :

- Assays conducted against common bacterial pathogens indicated significant inhibition zones when exposed to this compound, suggesting its potential as an antibacterial agent.

-

Anticancer Research :

- Preclinical studies have demonstrated that compounds structurally similar to this compound can inhibit cancer cell proliferation in various models. This points towards its potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyridine-Methanesulfonamide Scaffolds

Compound 30a : (S)-N-(7-(2-(1-Amino-2-phenylethyl)-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-3-yl)-1H-indazol-3-yl)-N-(methylsulfonyl)methanesulfonamide

- Key Differences: Incorporates an indazole ring and a phenyl-ethyl-amino group instead of furan. Features a methylsulfonylbutynyl substituent on pyridine, enhancing steric bulk and electron-withdrawing effects.

- Synthesis : Achieved via multi-step coupling, yielding 51% with DMF/DIPEA as solvents .

KMS-1589 : N-(2-fluoro-4-(3-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl)ureido)-benzyl)methanesulfonamide

- Key Differences :

- Contains a urea linkage and trifluoromethylpyridine, improving binding to TRPV1 receptors.

- Fluorine atoms enhance metabolic stability and membrane permeability.

- Activity : Competes with capsaicin for TRPV1 binding (IC₅₀ ~10 nM), demonstrating higher specificity than the furan-containing target compound .

GRT-12360 : (S)-2-(3-fluoro-4-(methylsulfonamido)phenyl)-N-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl)propanamide

- Key Differences: Uses a propanamide linker and fluorophenyl group, favoring hydrophobic interactions.

- Activity : Shows sub-micromolar TRPV1 antagonism, outperforming simpler sulfonamides in thermal hyperalgesia models .

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | Compound 30a | KMS-1589 | GRT-12360 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~306.3 | ~680.8 | ~582.5 | ~585.6 |

| LogP | ~1.8 (estimated) | ~3.5 | ~2.9 | ~3.2 |

| Hydrogen Bond Acceptors | 5 | 10 | 9 | 8 |

| Key Functional Groups | Furan, sulfonamide | Indazole, alkyne | Urea, trifluoromethyl | Piperidine, fluorophenyl |

| Solubility (mg/mL) | ~0.5 (aqueous) | <0.1 (DMF) | ~0.3 (DMSO) | ~0.2 (DMSO) |

Notes:

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyridine ring, and a methanesulfonamide group. Its chemical formula is , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural combination contributes to its biological activity.

This compound primarily acts by interacting with specific molecular targets such as enzymes or receptors. The structure allows it to fit into active sites, inhibiting their activity or modulating their function. This interaction can lead to various biological effects depending on the target involved.

Enzyme Inhibition

Research indicates that this compound may serve as an enzyme inhibitor . It has been investigated for its potential to inhibit certain enzymes that are critical in various metabolic pathways, including those involved in disease processes such as tuberculosis.

Antimicrobial Properties

The compound is also being explored for its antimicrobial activity . Similar compounds have shown efficacy against bacterial strains, suggesting that this compound may possess antibacterial properties.

Anticancer Potential

In addition to its antimicrobial effects, there is growing interest in the anticancer potential of this compound. Studies have suggested that compounds with similar structures can inhibit lysyl oxidase, an enzyme involved in extracellular matrix remodeling associated with cancer metastasis. This inhibition could contribute to anti-metastatic properties in cancer therapies .

Research Findings and Case Studies

A variety of studies have examined the biological activities of this compound:

- Enzyme Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibits specific enzymes related to drug metabolism, enhancing the efficacy of prodrugs like cyclophosphamide by increasing their hydroxylation rates.

- Antimicrobial Activity : Several assays have been conducted to evaluate the antibacterial properties of this compound against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with this compound.

- Anticancer Research : Preclinical studies showed that compounds structurally similar to this compound exhibited promising results in inhibiting cancer cell proliferation in various models, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide | Furan ring, methyl-substituted benzene | Antibacterial |

| N-(2-(1H-pyrazol-1-yl)benzyl)-4-methylbenzenesulfonamide | Pyrazole ring instead of pyridine | Anticancer |

| N-(pyridin-2-yl)benzenesulfonamide | Simple pyridine-benzenesulfonamide structure | Antimicrobial |

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the furan moiety into a γ-ketoaldehyde intermediate, which can further oxidize to a diketone (Figure 1A). This reactivity is consistent with furan derivatives, where electron-rich rings are prone to electrophilic attack.

Key conditions :

-

Reagent : KMnO₄ (1.2 equiv) in H₂SO₄/H₂O

-

Temperature : 0–25°C

-

Yield : ~60% (isolated as diketone derivative)

Reduction Reactions

The pyridine ring and sulfonamide group participate in selective reductions:

| Reaction Site | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyridine ring | H₂/Pd-C | Ethanol, 50°C | Piperidine derivative | |

| Sulfonamide S=O | LiAlH₄ | THF, reflux | Thioether (not observed) |

The pyridine reduction to piperidine is favored under catalytic hydrogenation, while the sulfonamide group remains intact due to its stability. Attempted reduction of the sulfonamide with LiAlH₄ did not yield significant products, aligning with the inertness of sulfonamides to common reductants.

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

Nitration :

-

Reagent : HNO₃/H₂SO₄

-

Position : Meta to the sulfonamide group (Figure 1B)

Sulfonation :

-

Reagent : SO₃/H₂SO₄

-

Position : Para to the pyridine nitrogen

Nucleophilic Reactions

The methylene bridge (–CH₂–) adjacent to the sulfonamide exhibits moderate electrophilicity:

Alkylation :

Acylation :

Stability Under Oxidative and Acidic Conditions

Air oxidation studies on analogs (e.g., compound 25 in ) revealed that unsubstituted pyrazole substituents promote degradation via electrophilic attack on the pyrrole ring. N-Methylation (e.g., compound 29 ) or electron-withdrawing groups (e.g., CF₃ in 30 ) enhance stability, suggesting that substituent engineering mitigates oxidative degradation in the target compound.

Synthetic Modifications of the Sulfonamide Group

Sulfonamide alkylation :

Hydrolysis :

-

Conditions : 6M HCl, 100°C, 12h

-

Result : No cleavage observed, confirming sulfonamide robustness.

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s sulfonamide group interacts with lysyl oxidase via hydrogen bonding and hydrophobic interactions (Figure 1D). Modifications to the sulfonamide’s N-alkyl group (e.g., m-tolyl in) enhance binding affinity, as shown by IC₅₀ values <1 μM in enzyme assays.

Figure 1. Key Reaction Pathways

-

(A) Furan oxidation to diketone

-

(B) Nitration pattern on pyridine

-

(C) Alkylation at methylene bridge

-

(D) Proposed lysyl oxidase binding mode

Q & A

Q. What synthetic strategies are recommended for preparing N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide, and how can intermediates be characterized?

Synthesis typically involves coupling a pyridinyl-furan precursor with methanesulfonamide via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key steps include:

- Intermediate preparation : Functionalizing the pyridine ring at the 3-position with a methyl group for subsequent sulfonamide coupling .

- Sulfonamide formation : Reacting the methylpyridine intermediate with methanesulfonyl chloride under basic conditions (e.g., DIPEA in DMF) .

- Characterization : Confirm structure using / NMR (e.g., δ ~2.9–3.1 ppm for methylsulfonamide protons) and ESI-MS for molecular ion verification. Purity should be assessed via HPLC (>95%) and SFC for stereochemical analysis .

Q. How should researchers validate the purity and stability of sulfonamide derivatives like this compound under experimental conditions?

- HPLC/SFC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to monitor degradation products. For example, impurities from incomplete coupling reactions may appear as peaks with retention times ±0.5 min from the main product .

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and analyze for sulfonamide hydrolysis (e.g., free amine detection via ninhydrin test) .

Advanced Research Questions

Q. How can conflicting NMR and HPLC data be resolved when characterizing structurally similar sulfonamide derivatives?

- Orthogonal techniques : Combine - HSQC NMR to assign ambiguous proton environments (e.g., distinguishing furan vs. pyridine protons) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Dynamic HPLC analysis : Adjust mobile phase pH (e.g., 2.5–6.5) to detect pH-sensitive degradation products, which may co-elute under standard conditions .

Q. What methodological approaches are effective for probing the biological activity of this compound, such as TRPV1 receptor binding or antimicrobial effects?

- TRPV1 binding assays : Use competitive binding studies with -resiniferatoxin. For example, IC values can be determined via dose-response curves in HEK293 cells expressing human TRPV1 .

- Antimicrobial screening : Perform microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like sulfamethoxazole to benchmark activity .

Q. How can substituent modifications (e.g., furan vs. pyridine) influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Electronic effects : Electron-rich furan rings may accelerate oxidative addition in Suzuki couplings compared to pyridine. Use XPhos or SPhos ligands to stabilize Pd intermediates .

- Steric considerations : Bulky substituents on the pyridine ring (e.g., trifluoromethyl groups) can reduce coupling efficiency. Optimize reaction temperature (80–110°C) and catalyst loading (2–5 mol%) .

Data Contradiction and Optimization

Q. How should researchers address low yields in the final sulfonamide coupling step?

- Reaction monitoring : Use in-situ IR spectroscopy to track methanesulfonyl chloride consumption. Low yields may result from competing side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Solvent optimization : Replace DMF with THF or dichloromethane to reduce polarity and favor nucleophilic substitution over elimination .

Q. What are common pitfalls in interpreting 1H^1H1H NMR data for sulfonamide-containing compounds, and how can they be mitigated?

- Rotameric splitting : Methanesulfonamide protons may split into multiplets due to restricted rotation. Use elevated temperatures (50°C) or DMSO-d to coalesce signals .

- Impurity masking : Residual solvents (e.g., ethyl acetate) can overlap with aromatic protons. Conduct 2D NMR (COSY, NOESY) for unambiguous assignment .

Structural and Functional Insights

Q. What computational methods are suitable for predicting the binding mode of this compound with biological targets?

- Molecular docking : Use AutoDock Vina with TRPV1 crystal structures (PDB: 5IRX) to model interactions. Focus on hydrogen bonding between the sulfonamide group and Arg557 .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, particularly furan ring π-stacking with Tyr511 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.